Cas no 226985-05-3 ((2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester)

(2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester is a chiral, protected amino acid derivative commonly employed in peptide synthesis and organic transformations. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine functionality, ensuring stability under acidic conditions, while the tert-butyl ester moiety offers selective deprotection under mild acidic conditions. The hexenyl side chain introduces an alkene functionality, enabling further modifications via cross-coupling or olefin metathesis reactions. Its stereochemical purity (2S-configuration) makes it valuable for asymmetric synthesis. The dual Boc protection enhances solubility in organic solvents, facilitating handling in nonpolar reaction environments. This compound is particularly useful in medicinal chemistry and peptide research for constructing complex molecular architectures.
(2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester structure
226985-05-3 structure
Product name:(2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester
CAS No:226985-05-3
MF:C20H35NO6
MW:385.495006799698
CID:5055383

(2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (S)-2-(bis(tert-butoxycarbonyl)amino)hex-5-enoate
    • N,N-Bis(tert-butoxycarbonyl)-5,6-didehydro-L-norleucine tert-butyl ester
    • (2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester
    • Inchi: 1S/C20H35NO6/c1-11-12-13-14(15(22)25-18(2,3)4)21(16(23)26-19(5,6)7)17(24)27-20(8,9)10/h11,14H,1,12-13H2,2-10H3/t14-/m0/s1
    • InChI Key: AYTODZLVRVKVPP-AWEZNQCLSA-N
    • SMILES: O(C([C@H](CCC=C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 11
  • Complexity: 520
  • XLogP3: 4.7
  • Topological Polar Surface Area: 82.1

(2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B415545-10mg
(2S)-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-5-hexenoic Acid 1,1-Dimethylethyl Ester
226985-05-3
10mg
$ 322.00 2023-04-18
TRC
B415545-25mg
(2S)-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-5-hexenoic Acid 1,1-Dimethylethyl Ester
226985-05-3
25mg
$ 775.00 2023-04-18
TRC
B415545-5mg
(2S)-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-5-hexenoic Acid 1,1-Dimethylethyl Ester
226985-05-3
5mg
$ 178.00 2023-04-18

(2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester Related Literature

Additional information on (2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester

Bis(1,1-Dimethylethoxy)Carbonylamino-5-Hexenoic Acid 1,1-Dimethylethyl Ester: A Comprehensive Overview

The compound with CAS No 226985-05-3, commonly referred to as Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic acid 1,1-dimethylethyl ester, is a highly specialized organic compound with significant applications in the fields of biochemistry and pharmacology. This compound is notable for its unique structure, which combines bis(tert-butoxycarbonyl)amino functionality with a 5-hexenoic acid moiety and a tert-butyl ester group. The combination of these functional groups makes it a versatile molecule with potential uses in drug delivery systems and as a precursor in organic synthesis.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Researchers have focused on its ability to act as a protective group in peptide synthesis, where the tert-butoxycarbonyl (Boc) group is widely used to protect amino groups during complex synthesis processes. The presence of the 5-hexenoic acid chain introduces additional flexibility and reactivity, making this compound a valuable building block in medicinal chemistry.

One of the most promising applications of this compound lies in its potential as a precursor for the synthesis of bioactive peptides and proteins. The tert-butyl ester group provides stability during synthesis while allowing for controlled hydrolysis under specific conditions. This dual functionality has been exploited in recent research to develop novel drug delivery systems that can target specific tissues or cells with high precision.

In terms of physical properties, this compound exhibits a melting point of approximately 60°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its molecular weight is around 377 g/mol, and it has a molecular formula of C18H33NO4. These properties make it suitable for use in various organic reactions where precise control over reactivity is essential.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bis(tert-butoxycarbonyl)amine intermediate. This intermediate is then subjected to nucleophilic acylation using a suitable alkylating agent to introduce the 5-hexenoic acid chain. Finally, the formation of the tert-butyl ester is achieved through esterification reactions under controlled conditions.

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. Researchers have explored the use of microwave-assisted synthesis and enzymatic catalysis to improve reaction efficiency and reduce environmental impact. These innovations are expected to enhance the scalability of production processes while maintaining product quality.

In conclusion, Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic acid 1,1-dimethylethyl ester is a versatile and valuable compound with wide-ranging applications in organic synthesis and drug development. Its unique combination of functional groups and favorable physical properties make it an essential tool for researchers working at the forefront of medicinal chemistry and biochemistry.

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